molecular formula C12H12O3 B1601903 (3-oxocyclobutyl)Methyl benzoate CAS No. 346425-59-0

(3-oxocyclobutyl)Methyl benzoate

Cat. No.: B1601903
CAS No.: 346425-59-0
M. Wt: 204.22 g/mol
InChI Key: AJURBNFYZXOKJD-UHFFFAOYSA-N
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Description

(3-Oxocyclobutyl)Methyl benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and cyclobutanone, characterized by the presence of a benzoate ester linked to a cyclobutyl ketone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Safety and Hazards

“(3-oxocyclobutyl)Methyl benzoate” is classified under the GHS07 hazard class, indicating that it may cause skin sensitization . It’s recommended to avoid contact with the substance and not to breathe in vapors or aerosols . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxocyclobutyl)Methyl benzoate typically involves the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial applications. These methods often involve the use of continuous flow reactors to enhance reaction efficiency and product yield .

Mechanism of Action

The mechanism of action of (3-oxocyclobutyl)Methyl benzoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Oxocyclobutyl)Methyl benzoate is unique due to the combination of a cyclobutyl ketone and a benzoate ester in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

(3-oxocyclobutyl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJURBNFYZXOKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573731
Record name (3-Oxocyclobutyl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346425-59-0
Record name (3-Oxocyclobutyl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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